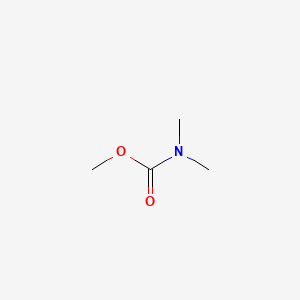
4-(4-Ethoxyphenyl)piperidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Binding
A study by Prisinzano et al. (2002) investigated piperidine analogues, similar in structure to 4-(4-Ethoxyphenyl)piperidine, for their ability to bind to the dopamine transporter (DAT). The research found that certain piperidine compounds possess high affinity for DAT, indicating potential applications in neurological research and drug development (Prisinzano et al., 2002).
Biological and Antibacterial Properties
Research conducted by Mohanraj and Ponnuswamy (2018) examined N-acyl derivatives of 4-methoxyphenylpiperidine, revealing their significant antibacterial activities against specific organisms. This indicates potential uses in developing antibacterial agents (Mohanraj & Ponnuswamy, 2018).
Bacterial Persister Eradication
A study by Kim et al. (2011) identified a compound structurally similar to 4-(4-Ethoxyphenyl)piperidine that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests applications in targeting antibiotic-resistant bacteria (Kim et al., 2011).
Aromatase Inhibition
Hartmann and Batzl (1986) studied compounds including 4-aminophenylpiperidine derivatives for their potential as aromatase inhibitors. This research could have implications for treating hormone-dependent cancers (Hartmann & Batzl, 1986).
Anodic Methoxylation
Golub and Becker (2015) investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidine derivatives, a process that could have implications in synthetic chemistry and pharmaceutical manufacturing (Golub & Becker, 2015).
Molecular Structure and Stability
Khan et al. (2013) analyzed the molecular structure of a compound similar to 4-(4-Ethoxyphenyl)piperidine, providing insights into its chemical properties and stability, which is valuable for drug design and development (Khan et al., 2013).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(4-Ethoxyphenyl)piperidine, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQKQLKJMWIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614913 | |
| Record name | 4-(4-Ethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)piperidine | |
CAS RN |
760150-51-4 | |
| Record name | 4-(4-Ethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Diethoxy(phenyl)silyl]butan-1-amine](/img/structure/B3056936.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B3056938.png)
![5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3056939.png)





